Ftivazide

Antimicrobial Susceptibility Mycobacterium tuberculosis MIC

Ftivazide (Phthivazid) is the preferred isoniazid alternative for TB research when INH intolerance or hepatotoxicity confounds results. This hydrazone prodrug inhibits mycolic acid synthesis after metabolic activation while delivering an improved safety profile—critical for long-duration in vivo studies. Its water-insoluble, ethanol-slightly-soluble profile requires specialized formulation yet achieves 90% oral absorption with Tmax of 1–2 h. Industrial supply is supported by 24-fold faster microwave flow synthesis using water as solvent, aligning with green chemistry. When protocols cannot tolerate isoniazid, Ftivazide is the scientifically justified, non-interchangeable alternative.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
CAS No. 149-17-7
Cat. No. B12484818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtivazide
CAS149-17-7
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O
InChIInChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+
InChIKeyPSWOBQSIXLVPDV-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ftivazide (CAS 149-17-7) Procurement and Selection Guide: A Second-Line Anti-Tubercular Prodrug


Ftivazide (CAS 149-17-7), also known as Phthivazid, is a hydrazone derivative of the first-line anti-tubercular drug isoniazid (INH) [1]. It functions as a prodrug, primarily utilized as a second-line agent for the treatment of tuberculosis, particularly in cases where patients exhibit intolerance or adverse reactions to isoniazid [2]. The compound is a light-yellow crystalline powder, slightly soluble in ethanol and insoluble in water, with a melting point of 227–231°C [3]. Its primary mechanism involves the inhibition of mycolic acid synthesis within the Mycobacterium tuberculosis cell wall after metabolic conversion to its active form [4].

Why Ftivazide (CAS 149-17-7) Cannot Be Simply Substituted with Generic Isoniazid or Other INH Derivatives


Generic substitution with isoniazid (INH) or other simple INH derivatives is not scientifically sound due to critical differences in safety profile and physicochemical properties. Ftivazide is specifically indicated for patients who cannot tolerate isoniazid due to adverse effects, primarily hepatotoxicity and neurotoxicity [1]. Clinical and pharmacological data indicate that Ftivazide, as a prodrug, may mitigate some of the acute toxicities associated with the parent compound while still delivering the active metabolite [2]. Furthermore, Ftivazide's unique solubility profile—insoluble in water but slightly soluble in ethanol—distinguishes it from other INH derivatives like Glyconiazide (freely soluble in water) and impacts its formulation and in vivo release kinetics [3]. Its specific role in addressing isoniazid intolerance and cross-resistance profiles makes it a distinct clinical entity not interchangeable with its parent drug or other class members without specific evidence.

Ftivazide (CAS 149-17-7) Quantitative Evidence Guide: Differentiating Metrics for Procurement and Research


Comparative Minimum Inhibitory Concentration (MIC) Against M. tuberculosis

Ftivazide demonstrates a low MIC against Mycobacterium tuberculosis. Reported MIC values for Ftivazide range from 0.02 to 0.06 μg/mL [1]. This potency is comparable to, though generally slightly lower than, the MIC of its parent compound, isoniazid, for wild-type M. tuberculosis, which typically has an MIC of <0.2 μg/mL [2].

Antimicrobial Susceptibility Mycobacterium tuberculosis MIC

Oral Bioavailability and Absorption Kinetics vs. Isoniazid

Ftivazide exhibits high and rapid oral absorption, with a reported oral absorption rate of 90% and a time to peak serum concentration (Tmax) of 1-2 hours [1]. This is comparable to the absorption profile of isoniazid, which also demonstrates rapid and nearly complete oral absorption [2].

Pharmacokinetics Oral Absorption Bioavailability

Plasma Protein Binding and Half-Life in the Context of Isoniazid

Ftivazide has low plasma protein binding (<10%) and a half-life (t1/2) of 2-5 hours [1]. This differs from isoniazid, which exhibits a variable half-life dependent on acetylator phenotype (fast acetylators: ~1.1 hours; slow acetylators: ~3 hours) [2].

Pharmacokinetics Protein Binding Half-Life

Comparative Toxicity Profile: Mitigation of Isoniazid-Induced Hepatotoxicity

Clinical evidence indicates that Ftivazide is associated with a lower incidence and severity of hepatotoxicity compared to isoniazid. While isoniazid is a known hepatotoxin, Ftivazide is specifically recommended for patients who develop adverse reactions to isoniazid [1]. Reports suggest that only a small percentage of patients experience mild hepatic dysfunction on Ftivazide, which typically resolves without intervention [2].

Hepatotoxicity Adverse Drug Reactions Safety Profile

Green Chemistry Synthesis: Microwave-Assisted Production Efficiency

A modern microwave flow reactor method enables the synthesis of Ftivazide in water with a 24-fold reduction in synthesis time compared to conventional convection heating methods, from 4 hours to just 10 minutes [1]. This process also replaces toxic formaldehyde with safer paraformaldehyde, aligning with green chemistry principles.

Synthetic Chemistry Microwave Synthesis Green Chemistry

Optimal Application Scenarios for Ftivazide (CAS 149-17-7) Based on Evidence


Second-Line Therapy for Isoniazid-Intolerant Tuberculosis Patients

Ftivazide is the primary alternative for patients who develop adverse reactions to isoniazid, particularly hepatotoxicity. Clinical guidelines and drug references specifically recommend switching to Ftivazide in such cases, leveraging its lower toxicity profile while maintaining antimycobacterial efficacy [1].

Formulation of Oral Solid Dosage Forms

Given its high oral absorption (90%) and rapid attainment of peak serum concentrations (Tmax 1-2 hours), Ftivazide is well-suited for development into oral tablets or capsules. Its low aqueous solubility suggests that formulation strategies such as micronization or solid dispersion may be required to optimize bioavailability, but its pharmacokinetic profile makes it a strong candidate for oral administration [2].

Sustainable Industrial Production via Microwave Synthesis

The 24-fold reduction in synthesis time (10 minutes vs. 4 hours) and the use of water as a solvent in a microwave flow reactor make Ftivazide an attractive target for industrial process intensification. This method aligns with green chemistry principles, reduces energy consumption, and improves manufacturing throughput, which is critical for large-scale procurement and supply [3].

Pharmacokinetic and Drug Interaction Studies

With its unique pharmacokinetic parameters (t1/2: 2-5 hours, low protein binding), Ftivazide is a valuable tool for research into antitubercular drug metabolism and interactions. Studies on its acetylator phenotype effects and potential for drug-drug interactions, especially given its lower hepatotoxicity, can inform safer combination therapies for tuberculosis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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